molecular formula C21H29N3O3S2 B3007885 N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide CAS No. 1448131-07-4

N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide

Cat. No.: B3007885
CAS No.: 1448131-07-4
M. Wt: 435.6
InChI Key: NCYGLNHMNOLBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a structurally complex molecule featuring a propionamide core linked to a 3-methylphenyl group modified with a sulfamoyl moiety. The sulfamoyl group is further connected to a 4-(thiophen-2-yl)piperidine-substituted ethyl chain.

Properties

IUPAC Name

N-[3-methyl-4-[2-(4-thiophen-2-ylpiperidin-1-yl)ethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-3-21(25)23-18-6-7-20(16(2)15-18)29(26,27)22-10-13-24-11-8-17(9-12-24)19-5-4-14-28-19/h4-7,14-15,17,22H,3,8-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYGLNHMNOLBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-2-carboxylic acid with piperidine under acidic conditions to form the thiophen-2-ylpiperidine derivative.

  • Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This is done by reacting the piperidine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

  • Coupling with Propionamide: : Finally, the sulfonamide intermediate is coupled with 3-methyl-4-aminophenylpropionamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for electrophilic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thiophene ring.

    Amines: From reduction of nitro groups.

    Halogenated Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide has shown potential as an inhibitor of certain enzymes and receptors. This makes it a candidate for drug development, particularly in the treatment of diseases where these enzymes and receptors play a crucial role.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be useful in treating conditions such as inflammation, cancer, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. The thiophene and piperidine rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features are compared below with analogs from the evidence, focusing on piperidine/phenyl substitutions, molecular properties, and pharmacological implications.

Piperidine Core Modifications

  • Beta-Hydroxythiofentanyl : Features a 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidine core, combining thiophene with a hydroxyethyl spacer, enhancing hydrophilicity (MW: 358.50) .
  • N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () : Substitutes piperidine with a methoxymethyl group, reducing steric bulk (MW: 276.38) .
  • Compound 13 () : Includes a 4-methylpiperidin-1-yl group, favoring hydrophobic interactions (MW: 516, mp: 156–159°C) .

Phenyl Ring Modifications

  • Target Compound : The phenyl ring has a 3-methyl and 4-sulfamoyl group, enhancing polarity compared to unsubstituted analogs.
  • Compounds 13–18 (): Feature 3-fluoro-4-methanesulfonylamino-phenyl groups, where sulfonamide (SO₂NH₂) replaces sulfamoyl (SO₂NHR), altering hydrogen-bonding capacity .
  • N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide () : Substitutes the phenyl ring with 4-chloro-3-methoxy groups, increasing electron-withdrawing effects .

Physicochemical and Pharmacological Implications

Compound Name Key Substituents Molecular Weight Melting Point (°C) Pharmacological Notes Reference
Target Compound Thiophen-2-yl, sulfamoyl ~500 (estimated) N/A Hypothesized opioid receptor affinity
Beta-Hydroxythiofentanyl Thiophen-2-yl, hydroxyethyl 358.50 N/A Known opioid analog
Compound 13 () 4-Methylpiperidin-1-yl, sulfonamide 516 156–159 High MW, moderate melting point
N-[(4-Methoxymethyl)... () Methoxymethyl, phenylpropionamide 276.38 N/A Pharmaceutical intermediate
  • Molecular Weight : The target compound’s estimated MW (~500) exceeds most analogs due to the thiophene and sulfamoyl groups.
  • Melting Points : Compounds with bulkier substituents (e.g., trifluoromethyl in , Compound 16) exhibit lower melting points (85°C), suggesting reduced crystallinity .
  • Pharmacology : Piperidine-based analogs (e.g., beta-Hydroxythiofentanyl) are associated with opioid receptor binding. The target’s sulfamoyl group may enhance solubility or receptor interactions compared to sulfonamide derivatives .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that incorporates a thiophene ring, a piperidine moiety, and a sulfamoyl group. Its molecular formula can be represented as C22H30N4O2SC_{22}H_{30}N_{4}O_{2}S, with a molecular weight of approximately 430.66 g/mol.

Structural Components

  • Thiophene Ring : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
  • Piperidine Moiety : Known for its role in various pharmacological activities, particularly in neuropharmacology.
  • Sulfamoyl Group : Enhances solubility and may influence the compound's interaction with target proteins.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : Many piperidine derivatives act as agonists or antagonists at GPCRs, influencing signaling pathways related to pain, inflammation, and mood regulation .
  • Enzyme Inhibition : The sulfamoyl group may confer inhibitory properties against specific enzymes involved in metabolic pathways or signaling cascades.

Pharmacological Effects

  • Analgesic Properties : Compounds structurally related to N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide have been shown to exhibit analgesic effects in animal models, suggesting potential applications in pain management.
  • Anti-inflammatory Activity : Preliminary studies indicate that such compounds may modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .
  • Anticancer Potential : There is emerging evidence that similar compounds may influence cancer cell proliferation and apoptosis, particularly through interactions with specific signaling pathways related to tumor growth .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit cancer cell lines such as breast and prostate cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
    CompoundCell LineIC50 (µM)Mechanism
    Compound AMCF-7 (Breast)15Apoptosis
    Compound BPC3 (Prostate)20Cell Cycle Arrest
  • In Vivo Studies : Animal models treated with similar piperidine derivatives showed reduced inflammatory markers and improved pain scores compared to controls. These studies support the hypothesis that these compounds may serve as effective analgesics or anti-inflammatory agents.

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of potency and selectivity for biological targets:

Compound NameTarget ReceptorEC50 (µM)Reference
Compound XGPR550.11
Compound YCB10.16
N-(3-methyl...)UnknownTBDCurrent Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.